

Technical Guide: Synthesis and Characterization of 2-Phenoxyethyl (benzyloxy)acetate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Phenoxyethyl (benzyloxy)acetate
CAS No.:	60359-64-0
Cat. No.:	B14607760

[Get Quote](#)

Executive Summary

This technical guide details the molecular specifications, synthesis, and characterization of **2-Phenoxyethyl (benzyloxy)acetate**. While often encountered as a specialized intermediate or an impurity in the synthesis of active pharmaceutical ingredients (APIs) utilizing benzyl/phenoxy protecting groups, this compound requires precise structural validation due to its potential impact on downstream purity profiles.

This document serves as a definitive reference for researchers requiring the de novo synthesis of this ester for use as a reference standard or chemical building block.

Molecular Identity & Properties[1]

The following data represents the theoretical and calculated physicochemical properties of **2-Phenoxyethyl (benzyloxy)acetate**. These values are critical for establishing mass balance in reaction stoichiometry and interpreting mass spectrometry (MS) data.

Core Chemical Data[2]

Property	Value
IUPAC Name	2-Phenoxyethyl 2-(benzyloxy)acetate
Common Name	2-Phenoxyethyl (benzyloxy)acetate
Molecular Formula	C ₁₇ H ₁₈ O ₄
Molecular Weight	286.33 g/mol
Monoisotopic Mass	286.1205 Da
SMILES	<chem>C1=CC=C(C=C1)COCC(=O)OCCOC2=CC=CC=C2</chem>
Predicted LogP	~3.2 (Lipophilic)

Structural Composition Analysis[4]

The molecule is an ester formed by the condensation of two distinct moieties. Understanding this fragmentation is essential for retrosynthetic planning and MS/MS fragment interpretation.

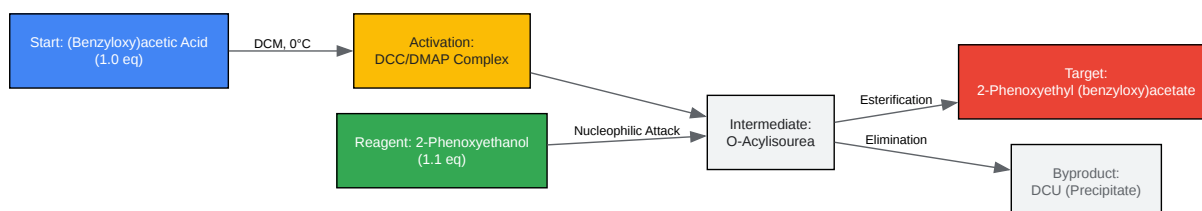
- Acid Moiety: (Benzyloxy)acetic acid (, MW 166.17)
- Alcohol Moiety: 2-Phenoxyethanol (, MW 138.16)
- Linkage: Ester bond () connecting a benzylic ether tail and a phenoxyethyl tail.

Synthesis Protocol

As this compound is not a standard catalog item, a robust laboratory synthesis is required. The following protocol utilizes a Steglich Esterification. This method is selected over acid-catalyzed Fischer esterification to prevent the potential cleavage of the sensitive benzyl ether group under harsh acidic reflux conditions.

Reaction Pathway (Mechanism)

The pathway involves the activation of (benzyloxy)acetic acid using Dicyclohexylcarbodiimide (DCC) and catalytic 4-Dimethylaminopyridine (DMAP) to facilitate nucleophilic attack by 2-phenoxyethanol.



[Click to download full resolution via product page](#)

Figure 1: Steglich esterification pathway for the synthesis of **2-Phenoxyethyl (benzyloxy)acetate**.

Experimental Procedure

Safety Note: DCC is a potent sensitizer. DMAP is toxic. Perform all operations in a fume hood.

- Preparation:
 - In a 250 mL round-bottom flask, dissolve (Benzyloxy)acetic acid (1.66 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
 - Add 2-Phenoxyethanol (1.52 g, 11 mmol).
 - Cool the mixture to 0°C using an ice bath.
- Coupling:
 - Add DMAP (122 mg, 1 mmol) as a catalyst.
 - Slowly add DCC (2.27 g, 11 mmol) dissolved in 10 mL DCM dropwise over 15 minutes.

- Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
- Reaction:
 - Allow the reaction to warm to room temperature naturally.
 - Stir for 12–16 hours under nitrogen atmosphere.
- Workup:
 - Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
 - Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP and unreacted amine.
 - Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.
 - Wash with Brine (1 x 30 mL).
 - Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
- Purification:
 - Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 8:2) to obtain the pure ester as a colorless oil.^[1]

Analytical Characterization (Self-Validating System)

To confirm the identity of the synthesized molecule, the following analytical signatures must be observed. The integration values in the NMR serve as a mathematical check on the structure ().

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)

Proton Group	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
Aromatic (Benzyl)	7.30 – 7.40	Multiplet	5H	Phenyl ring (Acid side)
Aromatic (Phenoxy)	6.90 – 7.30	Multiplet	5H	Phenyl ring (Alcohol side)
Benzylic CH ₂	4.65	Singlet	2H	
Alpha-Carbonyl	4.15	Singlet	2H	
Ester-Ethyl (O-CH ₂)	4.55	Triplet	2H	
Phenoxy-Ethyl (O-CH ₂)	4.20	Triplet	2H	

Validation Logic:

- Total Protons =
. Matches Formula
. [2]
- The presence of two distinct singlets (Benzylic and Alpha-carbonyl) confirms the preservation of the ether linkage in the acid moiety.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive (+ve)
- Expected Molecular Ion:
- Adducts: Sodium adduct

is likely to be the dominant species due to the polyether-like structure chelating sodium.

- Fragmentation:

- Loss of phenoxyethyl group ().
- Tropylium ion (91) from the benzyl group.

References

- Sigma-Aldrich. Benzyloxyacetic acid Product Sheet (CAS 30379-55-6). [3] Retrieved from .
- PubChem. Compound Summary for Benzyloxyacetic acid. National Library of Medicine. Retrieved from .
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. *Angewandte Chemie International Edition*. (Standard protocol reference for DCC/DMAP coupling).
- ChemNet. Ethyl 2-[4-(benzyloxy)phenoxy]acetate (Structural Analog Reference). Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ethyl 2-[4-(benzyloxy)phenoxy]acetate | 142717-44-0 [chemnet.com]
- 3. 2-Benzyloxyacetic acid | 30379-55-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2-Phenoxyethyl (benzyloxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14607760/docs#technical-guide-synthesis-and-characterization-of-2-phenoxyethyl-benzyloxy-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)